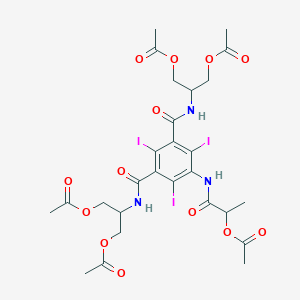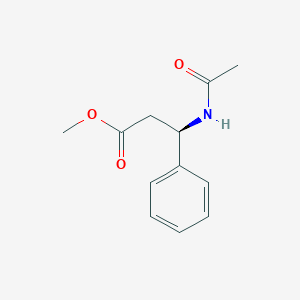![molecular formula C23H36N2O11 B12286161 5-[3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydro-1H-isoquinoline-2-carbaldehyde;(2S,3R,4S,5R)-2,3,4,5-tetrahydroxyhexanedioic acid CAS No. 61563-19-7](/img/structure/B12286161.png)
5-[3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydro-1H-isoquinoline-2-carbaldehyde;(2S,3R,4S,5R)-2,3,4,5-tetrahydroxyhexanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydro-1H-isoquinoline-2-carbaldehyde;(2S,3R,4S,5R)-2,3,4,5-tetrahydroxyhexanedioic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a tert-butylamino group, a hydroxypropoxy group, and a dihydroisoquinoline moiety.
Métodos De Preparación
The synthesis of 5-[3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydro-1H-isoquinoline-2-carbaldehyde involves multiple steps, including the introduction of the tert-butylamino group and the hydroxypropoxy group. The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may utilize flow microreactor systems to enhance efficiency and sustainability .
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
5-[3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydro-1H-isoquinoline-2-carbaldehyde has been studied for its potential applications in scientific research. In chemistry, it is used as an intermediate in the synthesis of other complex molecules. In biology and medicine, it has shown promise as a beta-adrenoreceptor antagonist with antiarrhythmic properties . Its unique structure also makes it a valuable compound for studying molecular interactions and pathways.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with beta-adrenoreceptors, leading to the inhibition of adrenaline-induced arrhythmias. The molecular targets include specific receptors in the heart, and the pathways involved are related to the regulation of heart rhythm and myocardial stimulation .
Comparación Con Compuestos Similares
Similar compounds to 5-[3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydro-1H-isoquinoline-2-carbaldehyde include propranolol and pindolol, which are also beta-adrenoreceptor antagonists. this compound is unique in its structure and potency, making it a valuable addition to the class of beta-blockers .
Propiedades
Número CAS |
61563-19-7 |
|---|---|
Fórmula molecular |
C23H36N2O11 |
Peso molecular |
516.5 g/mol |
Nombre IUPAC |
5-[3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydro-1H-isoquinoline-2-carbaldehyde;(2S,3R,4S,5R)-2,3,4,5-tetrahydroxyhexanedioic acid |
InChI |
InChI=1S/C17H26N2O3.C6H10O8/c1-17(2,3)18-9-14(21)11-22-16-6-4-5-13-10-19(12-20)8-7-15(13)16;7-1(3(9)5(11)12)2(8)4(10)6(13)14/h4-6,12,14,18,21H,7-11H2,1-3H3;1-4,7-10H,(H,11,12)(H,13,14)/t;1-,2+,3+,4- |
Clave InChI |
DKLSJUMHEGAAAE-OPDGLEOBSA-N |
SMILES isomérico |
CC(C)(C)NCC(COC1=CC=CC2=C1CCN(C2)C=O)O.[C@@H]([C@@H]([C@H](C(=O)O)O)O)([C@@H](C(=O)O)O)O |
SMILES canónico |
CC(C)(C)NCC(COC1=CC=CC2=C1CCN(C2)C=O)O.C(C(C(C(=O)O)O)O)(C(C(=O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-(Benzenesulfonyl)-2-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl]boronic acid](/img/structure/B12286090.png)
![N-[2-[3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)piperidin-1-yl]ethyl]-4-fluorobenzamide;phosphoric acid](/img/structure/B12286094.png)
![7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12286096.png)

![Tert-butyl 5-hydroxy-5-(trifluoromethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12286103.png)
![Hydroxylamine,O-[(5-methyl-2-pyrazinyl)methyl]-](/img/structure/B12286105.png)



![2-[(3,4-Dimethoxyphenyl)methyl]-3-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]butane-1,4-diol](/img/structure/B12286124.png)

![2-(ethylamino)-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride](/img/structure/B12286132.png)

